molecular formula C15H17N2O5S- B15132998 Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid

Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid

Cat. No.: B15132998
M. Wt: 337.4 g/mol
InChI Key: GYIVKUBIWVXPCW-UHFFFAOYSA-M
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Description

Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid is a chemical reagent intended solely for research and development purposes. The benzenesulfonate (besylate) group is a common component in pharmaceutical salts, used to enhance the solubility and stability of active compounds . The structural features of this reagent, including the benzoic acid core and the hydrazinylethyl functional group, suggest its potential utility as a key synthetic intermediate or building block in organic and medicinal chemistry. It may be used in the synthesis of more complex molecules for pharmacological evaluation, such as developing novel ligands or probes. This product is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult safety data sheets and implement appropriate engineering controls before handling.

Properties

Molecular Formula

C15H17N2O5S-

Molecular Weight

337.4 g/mol

IUPAC Name

benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid

InChI

InChI=1S/C9H12N2O2.C6H6O3S/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;7-10(8,9)6-4-2-1-3-5-6/h2-6,11H,10H2,1H3,(H,12,13);1-5H,(H,7,8,9)/p-1

InChI Key

GYIVKUBIWVXPCW-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid typically involves the reaction of 4-(1-Hydrazinylethyl)benzoic acid with benzenesulfonic acid in a 1:1 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with target molecules, leading to changes in their structure and function . The benzoic acid and benzenesulfonic acid moieties may also contribute to the compound’s overall activity by interacting with different cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzenesulfonate and hydrazine-functionalized aromatic acids . Key structural analogues include:

Compound Name CAS Number Key Features References
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid 10435-19-5 Benzoic acid with a phenylethylidene-hydrazinyl substituent; lacks sulfonate group. Used in coordination chemistry.
Acid Orange 7 633-96-5 Sodium 4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate. Azo dye with high water solubility (116 g/L).
4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid hydrazide N/A Azo-linked benzenesulfonic hydrazide; used as a pH indicator (e.g., Methyl Orange derivatives).
Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide 75230-51-2 Bromophenyl-substituted hydrazide; potential intermediate in organic synthesis.

Physicochemical Properties

A comparative analysis of key properties:

Property Benzenesulfonate;4-(1-hydrazinylethyl)benzoic Acid Acid Orange 7 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic Acid
Molecular Weight 338.38 g/mol 350.32 g/mol 266.29 g/mol
Solubility Limited data (research-grade) 116 g/L (water) Insoluble in water; soluble in organic solvents
Functional Groups Benzoic acid, hydrazine, sulfonate Azo, sulfonate Benzoic acid, hydrazinyl, phenylethylidene
Applications Research intermediate Textile dye Coordination complexes

Biological Activity

Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H18N2O5S
  • Molecular Weight : 338.38 g/mol
  • CAS Number : 1823476-59-0
  • Solubility : Varies with solvent; typically soluble in organic solvents with appropriate preparation methods.

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid, exhibit a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microorganisms, including bacteria and fungi. Its mechanism involves disrupting the pH balance within microbial cells, leading to metabolic interference and growth inhibition .
  • Anticancer Potential : Some studies suggest that hydrazine derivatives can exhibit antitumor activity by inhibiting enzyme activities essential for tumor growth. For instance, laccase inhibitors derived from similar structures have been explored for their ability to impede plant pathogens and potentially cancer cell proliferation .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

The biological effects of benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as laccase, which is involved in lignin degradation in fungi. This inhibition can prevent the growth of pathogenic fungi .
  • Cell Membrane Disruption : By altering the intracellular pH, the compound disrupts normal cellular functions in microorganisms, leading to cell death.
  • Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, further contributing to their antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerPotential inhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammatory markers

Notable Research

A study published in the International Journal of Creative Research Thoughts highlighted the antifungal properties of benzoic acid derivatives, noting their ability to inhibit fungal spore germination and mycelial growth. This suggests that similar derivatives could be effective in agricultural applications as biopesticides .

Another research article focused on the synthesis and structure-activity relationship (SAR) studies of hydrazide derivatives. It reported that certain modifications enhance their inhibitory effects on laccase, indicating a pathway for optimizing benzenesulfonate derivatives for specific biological targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid?

Methodological Answer:
The synthesis typically involves coupling benzenesulfonate derivatives with hydrazinyl-functionalized benzoic acid precursors. A robust approach includes:

  • Step 1: Synthesis of 4-(1-hydrazinylethyl)benzoic acid via condensation of 4-(2-aminoethyl)benzoic acid with hydrazine hydrate under reflux in ethanol (70–80°C, 6–8 hours) .
  • Step 2: Sulfonation of the benzoic acid derivative using benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH) to form the sulfonate ester linkage.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane gradient).
    Characterization via FT-IR (to confirm sulfonate C-SO₃ stretching at ~1180 cm⁻¹ and hydrazine N-H at ~3300 cm⁻¹) and ¹H/¹³C NMR (to verify substitution patterns) is critical .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural elucidation?

Methodological Answer:

  • Spectroscopy:
    • IR Spectroscopy: Identifies functional groups (e.g., sulfonate, hydrazine, carboxylic acid).
    • NMR: ¹H NMR resolves proton environments (e.g., hydrazine NH at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon backbone .
    • UV-Vis: Monitors π→π* transitions in aromatic systems (λmax ~250–300 nm) .
  • Crystallography: Single-crystal X-ray diffraction using SHELXL (for refinement) and SIR97 (for structure solution) resolves 3D geometry. For hydrazine derivatives, monitor torsional angles between the hydrazinyl group and aromatic rings to assess planarity .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Pharmaceutical Research: As a precursor for hydrazone-based prodrugs or metal-chelating agents (e.g., antimicrobial or anticancer agents) .
  • Materials Science: Functionalization of polymers or metal-organic frameworks (MOFs) via sulfonate and carboxylic acid groups .
  • Analytical Chemistry: Use as a derivatization agent for HPLC/UV detection of carbonyl compounds .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

Methodological Answer:

  • Twinning: Use SHELXL ’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence and difference density maps .
  • Disordered Solvents/Moieties: Apply PART/SUMP restraints or exclude highly disordered regions. Use SQUEEZE (PLATON) to model diffuse solvent .
  • Validation Tools: Cross-check with CIF validation (e.g., checkCIF) to flag outliers in bond lengths/angles. Reconcile discrepancies by revisiting experimental data (e.g., temperature factors) .

Advanced: What computational strategies predict electron localization and reactivity of this compound?

Methodological Answer:

  • Electron Localization Function (ELF): Use DFT packages (e.g., Gaussian, VASP) to map ELF isosurfaces, identifying lone pairs (hydrazine NH) and π-bonding regions (aromatic rings) .
  • Reactivity Analysis:
    • Fukui Indices: Calculate nucleophilic (f⁺) and electrophilic (f⁻) sites. Hydrazine NH and sulfonate oxygens often show high nucleophilicity .
    • Molecular Electrostatic Potential (MESP): Visualize charge distribution to predict hydrogen-bonding sites (e.g., sulfonate O with water) .

Advanced: How to analyze interactions with biological macromolecules (e.g., proteins)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or GOLD to model binding to target proteins (e.g., tyrosinase). Focus on sulfonate and hydrazine groups as H-bond donors/acceptors .
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) in real-time.
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • Contradiction Management: If computational and experimental KD values diverge, re-evaluate force field parameters or solvent models in simulations .

Advanced: How to address synthetic yield discrepancies between batch and flow chemistry methods?

Methodological Answer:

  • Batch vs. Flow:
    • Batch: Higher variability due to mixing inefficiencies; optimize stirring rate and temperature .
    • Flow: Improved heat/mass transfer; yields may increase by 10–15% with residence time tuning .
  • Troubleshooting:
    • Byproduct Formation: Monitor via LC-MS. If sulfonate ester hydrolysis occurs, reduce reaction time or pH.
    • Scale-Up: Use microreactors for reproducibility. Validate with DoE (Design of Experiments) .

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